1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

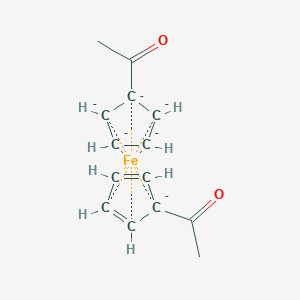

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and versatility in chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron typically involves the reaction of cyclopentadiene with iron carbonyl compounds. One common method is the reaction of cyclopentadiene with iron pentacarbonyl under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Types of Reactions

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.

科学研究应用

Applications in Organic Synthesis

Diels-Alder Reactions :

The compound is frequently utilized as a dienophile in Diels-Alder reactions due to its electron-deficient double bonds. This application allows for the synthesis of various cyclic compounds, which are vital in pharmaceuticals and agrochemicals. The reactivity can be tuned by modifying substituents on the cyclopentadiene ring or the ketone moiety, leading to diverse synthetic pathways.

Synthesis of Complex Molecules :

1-Cyclopenta-2,4-dien-1-ylethanone has been employed in the synthesis of complex natural products. Its ability to participate in multiple reaction types makes it a valuable intermediate for constructing intricate molecular architectures. For instance, it has been used to synthesize derivatives of cannabinoids and other biologically active compounds .

Catalytic Applications

Iron Catalysts :

The incorporation of iron into the compound enhances its catalytic activity. Iron complexes derived from 1-cyclopentylethanone have shown promise in catalyzing various chemical transformations, including:

- Hydrogenation Reactions : These complexes can effectively catalyze the hydrogenation of alkenes and alkynes, providing an environmentally friendly alternative to precious metal catalysts.

- Cross-Coupling Reactions : The iron complex facilitates cross-coupling reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Materials Science Applications

Polymer Chemistry :

The unique properties of 1-cyclopenta-2,4-dien-1-ylethanone make it suitable for polymerization processes. It can serve as a monomer or co-monomer in the production of novel polymers with tailored properties. The resulting materials exhibit enhanced thermal stability and mechanical strength due to the rigid cyclopentene structure.

Nanomaterials :

Research indicates potential applications in developing nanomaterials. The iron complex can be used as a precursor for synthesizing magnetic nanoparticles with applications in drug delivery and imaging technologies.

Case Study 1: Synthesis of Cannabinoid Derivatives

A recent study highlighted the use of 1-cyclopenta-2,4-dien-1-ylethanone in synthesizing cannabinoid derivatives through Diels-Alder reactions. The resultant compounds demonstrated significant biological activity against cancer cell lines, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Iron-Catalyzed Hydrogenation

In another investigation, researchers explored the efficiency of an iron complex derived from 1-cyclopentylethanone in hydrogenation reactions. The study revealed that this catalyst outperformed traditional catalysts under mild conditions, offering a sustainable approach to organic transformations .

作用机制

The mechanism by which 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, influencing various biochemical pathways.

相似化合物的比较

Similar Compounds

Cyclopentadienyliron dicarbonyl dimer: Similar in structure but with different reactivity and applications.

Ferrocene: Another cyclopentadienyl complex with distinct properties and uses.

Uniqueness

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. This versatility makes it valuable in both research and industrial applications.

生物活性

1-Cyclopenta-2,4-dien-1-ylethanone, commonly known as acetylferrocene, is an organometallic compound that features a cyclopentadienyl ligand coordinated to an iron atom. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Structure and Composition

- Molecular Formula : C12H12FeO

- CAS Number : 1271-55-2

- Appearance : Needle-like crystalline powder

- Melting Point : 81-83 °C

- Boiling Point : 160-163 °C

- Solubility : Insoluble in water

- Toxicity : High toxicity with an LDLo (oral, rat) of 5 mg/kg .

The biological activity of acetylferrocene is primarily attributed to its ability to interact with various biological molecules, including enzymes and nucleic acids. The iron center in the compound plays a crucial role in redox reactions, which can influence cellular processes such as oxidative stress and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of acetylferrocene. For instance:

- A study demonstrated that acetylferrocene induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

- Another research indicated that acetylferrocene can inhibit the proliferation of breast cancer cells by modulating signaling pathways associated with cell cycle regulation .

Antimicrobial Properties

Acetylferrocene has also shown promising antimicrobial activity:

- In vitro tests revealed that acetylferrocene exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cell membranes .

Data Table: Biological Activities of Acetylferrocene

Case Study 1: Anticancer Effects in MCF-7 Cells

In a controlled laboratory study, MCF-7 breast cancer cells were treated with varying concentrations of acetylferrocene. The results indicated a dose-dependent increase in apoptosis as measured by Annexin V staining and caspase activation assays. The study concluded that acetylferrocene could be a potential candidate for further development as an anticancer agent.

Case Study 2: Antibacterial Efficacy Against Staphylococcus aureus

A series of experiments evaluated the antibacterial efficacy of acetylferrocene against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL, indicating potent antibacterial activity. The study suggested that the compound's mechanism involved membrane disruption and subsequent cell lysis.

属性

CAS 编号 |

1273-94-5 |

|---|---|

分子式 |

C14H14FeO2-6 |

分子量 |

270.10 g/mol |

IUPAC 名称 |

1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |

InChI |

InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |

InChI 键 |

DAVCBKPWWUUYNL-UHFFFAOYSA-N |

SMILES |

CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |

规范 SMILES |

CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。